molecular formula C3H9Cl2N5 B1523350 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride CAS No. 21795-97-1

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B1523350
CAS No.: 21795-97-1
M. Wt: 186.04 g/mol
InChI Key: JJDDKKBACSMESB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a useful research compound. Its molecular formula is C3H9Cl2N5 and its molecular weight is 186.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₃H₉Cl₂N₅
  • Molecular Weight : 186.04 g/mol
  • CAS Number : 21795-97-1
  • Structure : The compound features a triazole ring, which is known for its role in various biological activities.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of aminoguanidine with suitable aldehydes or ketones under controlled conditions. This method allows for the formation of the triazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds related to 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of triazole compounds showed moderate to strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateStrong
Compound BStrongModerate

Anticancer Potential

The anticancer properties of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine have also been explored. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines:

  • IC50 Values : Various derivatives showed IC50 values ranging from 10 µM to 30 µM against human glioblastoma cells .

The mechanism by which 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes crucial for microbial growth and cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine against clinical isolates:

  • Results : The compound demonstrated significant inhibition zones in agar diffusion tests against multiple pathogens.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on various cancer cell lines:

  • Results : Treatment with 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine resulted in a dose-dependent decrease in cell viability in both breast and lung cancer models.

Scientific Research Applications

Coordination Chemistry

The compound's ability to act as a ligand for metal ions opens avenues in coordination chemistry. Triazole-based ligands are known for their stability and ability to form complexes with metal centers, which can be utilized in:

  • Catalysis : Metal complexes formed with triazole ligands may serve as catalysts in various chemical reactions.
  • Material Science : The formation of metal-organic frameworks (MOFs) using triazole ligands can lead to materials with unique properties for gas storage or separation applications.

While direct studies on 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride are sparse, related compounds have been extensively researched:

Compound NameBiological ActivityReference
5-Amino-1H-1,2,4-triazoleAntimicrobial
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamidesKinase inhibition
5-Amino-1H-1,2,4-triazole derivativesAnticancer

These studies underscore the relevance of triazole derivatives in drug discovery and development.

Material Applications

The unique properties of this compound also position it as a candidate for material science applications. Its ability to form stable complexes with metals can lead to innovative materials with enhanced functionalities.

Properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H3,5,6,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDKKBACSMESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21795-97-1
Record name 5-(aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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